

# A Comparative Efficacy Review: LY3104607 and TAK-875 (Fasiglifam)

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## Compound of Interest

Compound Name: LY3104607

Cat. No.: B608736

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This guide provides a detailed comparison of the efficacy of two G protein-coupled receptor 40 (GPR40) agonists, **LY3104607** and TAK-875 (fasiglifam). Both compounds were developed for the treatment of type 2 diabetes mellitus (T2DM), acting on the same molecular target to enhance glucose-dependent insulin secretion. However, their developmental paths have diverged significantly, with TAK-875's journey being halted due to safety concerns. This document aims to present the available efficacy data, outline the experimental methodologies used in key studies, and illustrate the underlying signaling pathways.

## Efficacy Data Summary

A direct head-to-head clinical comparison of **LY3104607** and TAK-875 is not available, as **LY3104607**'s development has been primarily detailed in preclinical studies, while TAK-875 progressed to Phase III clinical trials before its termination. The following tables summarize the available efficacy data for each compound.

Table 1: Preclinical Efficacy of **LY3104607** in Rodent Models of Diabetes

Parameter	Animal Model	Dose	Route of Administration	Key Findings
Glucose Lowering	Rat	Not specified	Oral	Demonstrated potent, efficacious, and durable dose-dependent reductions in glucose levels during glucose tolerance tests (GTT). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Insulin Secretion	Rat	Not specified	In vitro (primary islets)	Showed functional potency and glucose-dependent insulin secretion (GDIS). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

Table 2: Clinical Efficacy of TAK-875 (Fasiglifam) in Patients with Type 2 Diabetes

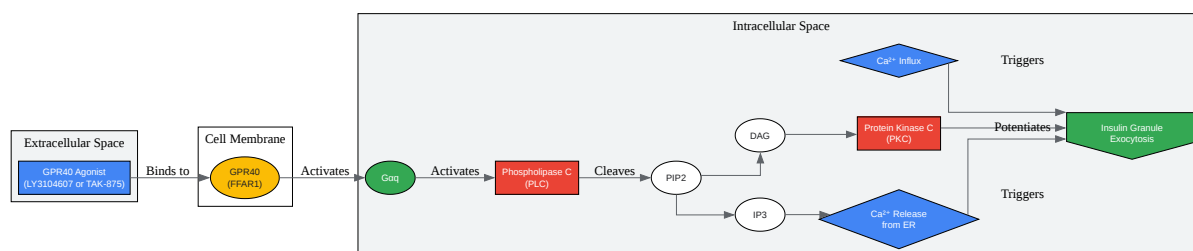
Parameter	Study Population	Dose	Duration	Key Findings
HbA1c Reduction	Japanese patients with T2DM	25 mg once daily	24 weeks	-0.57% change from baseline.[4]
50 mg once daily	24 weeks	-0.83% change from baseline.[4]		
Patients with T2DM (not responsive to diet/metformin)	6.25 mg to 200 mg once daily	12 weeks	Significant reductions in HbA1c from baseline across all doses compared to placebo.[5]	
Fasting Plasma Glucose (FPG)	Japanese patients with T2DM	25 mg and 50 mg once daily	24 weeks	Significant reductions from baseline starting from week 2.[4]
Hypoglycemia	Japanese patients with T2DM	25 mg and 50 mg once daily	24 weeks	Low risk, with one event reported in the 50 mg group.[4]
Patients with T2DM (not responsive to diet/metformin)	6.25 mg to 200 mg once daily	12 weeks	Incidence of hypoglycemic events was similar to placebo and significantly lower than glimepiride.[5]	

## Signaling Pathways and Mechanism of Action

Both **LY3104607** and TAK-875 are agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor predominantly expressed on pancreatic  $\beta$ -cells. Activation of GPR40 by free fatty acids potentiates glucose-stimulated insulin secretion. Synthetic agonists like **LY3104607** and TAK-875 mimic this action.

TAK-875 has been characterized as an ago-allosteric modulator of FFAR1, suggesting it binds to a site distinct from endogenous fatty acids and acts cooperatively with them. The primary signaling pathway for GPR40 agonists involves the  $G_{\alpha q}$  protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, a key trigger for insulin granule exocytosis.

Some GPR40 agonists, often referred to as "full agonists" or "ago-potentiating modulators (AgoPAMs)," may also engage the  $G_{\alpha s}$  signaling pathway, leading to an increase in cyclic AMP (cAMP) and potentially stimulating the release of incretin hormones like GLP-1 from enteroendocrine cells in the gut. TAK-875 is generally considered a partial agonist, primarily signaling through the  $G_{\alpha q}$  pathway. The specific signaling profile of **LY3104607** has not been as extensively detailed in publicly available literature.



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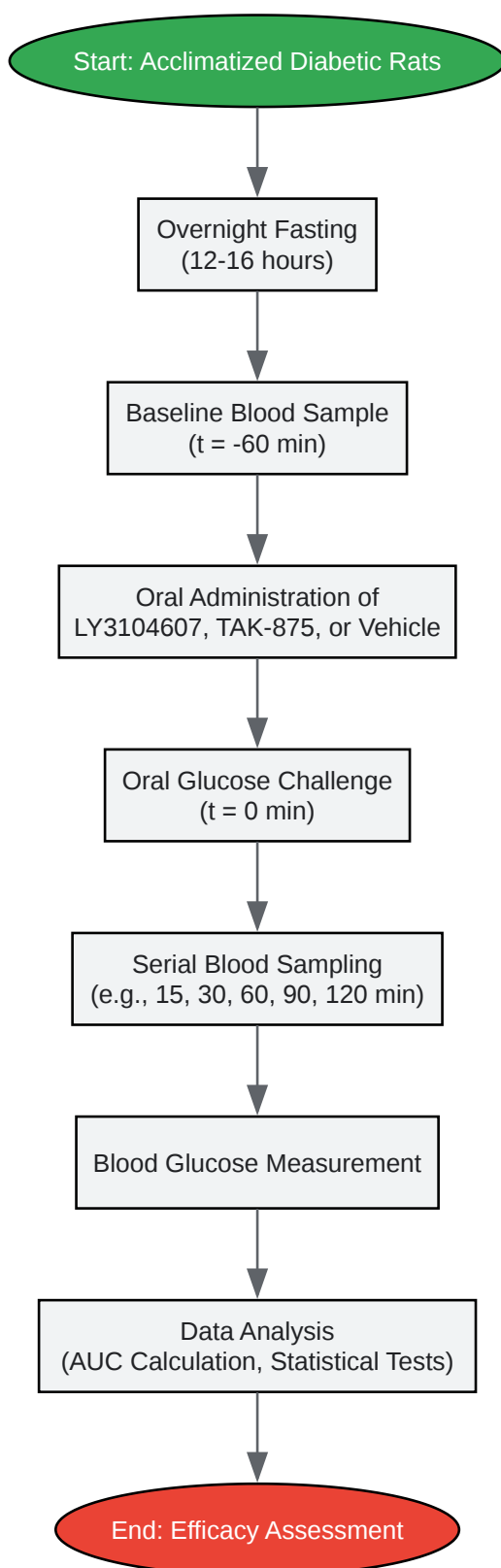
## GPR40 Signaling Pathway for Insulin Secretion

## Experimental Protocols

Detailed experimental protocols for the clinical trials of TAK-875 are extensive and can be found in their respective publications. The preclinical studies for **LY3104607** involved standard in vitro and in vivo models. Below is a representative protocol for an oral glucose tolerance test (OGTT) in rats, a key experiment for evaluating the in vivo efficacy of these compounds.

### Representative Oral Glucose Tolerance Test (OGTT) Protocol in Rats

- **Animal Model:** Male Zucker Diabetic Fatty (ZDF) rats or other relevant diabetic rat models are commonly used.
- **Acclimatization:** Animals are acclimatized to the housing conditions for at least one week before the experiment.
- **Fasting:** Rats are fasted overnight (approximately 12-16 hours) with free access to water.
- **Compound Administration:** On the day of the experiment, a baseline blood sample is collected ( $t = -30$  or  $-60$  min). The test compound (e.g., **LY3104607** or TAK-875) or vehicle is administered orally via gavage.
- **Glucose Challenge:** At  $t = 0$  min, a glucose solution (typically 2 g/kg body weight) is administered orally.
- **Blood Sampling:** Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood is often collected from the tail vein.
- **Glucose Measurement:** Blood glucose levels are measured immediately using a glucometer.
- **Data Analysis:** The area under the curve (AUC) for glucose is calculated to assess the overall glycemic control. Statistical analysis is performed to compare the compound-treated groups with the vehicle control group.



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### Experimental Workflow for an Oral Glucose Tolerance Test

## Concluding Remarks

Both **LY3104607** and TAK-875 have demonstrated efficacy as GPR40 agonists in preclinical and/or clinical settings, respectively. TAK-875 showed robust glucose-lowering effects in patients with T2DM. However, its development was terminated due to concerns about liver safety, a factor that has cast a shadow over the development of other GPR40 agonists.<sup>[4]</sup> Preclinical data for **LY3104607** indicates its potential as a potent glucose-lowering agent. The future development of GPR40 agonists will likely hinge on designing compounds with a favorable safety profile, particularly concerning hepatotoxicity, while retaining the glucose-dependent insulinotropic efficacy demonstrated by this class of molecules. Further research and clinical trials are necessary to fully elucidate the therapeutic potential and long-term safety of **LY3104607** and other next-generation GPR40 agonists.

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